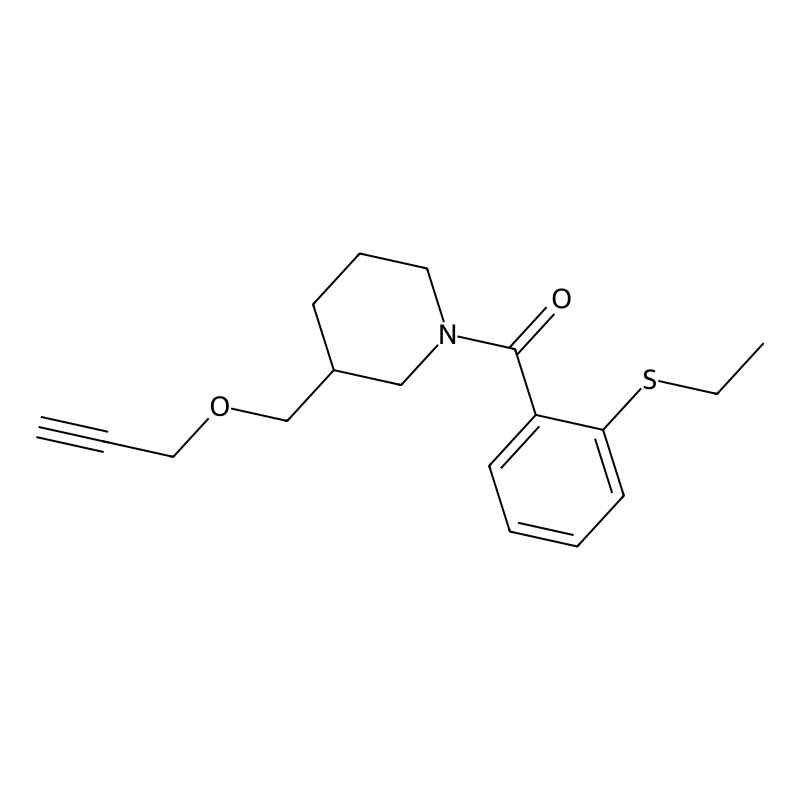

(2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound (2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes an ethylthio group, a piperidine ring, and a prop-2-yn-1-yloxy substituent. This compound is of interest due to its potential pharmacological applications and biological activities.

- Skin irritation: The ethylthio group might cause skin irritation similar to other thiols.

- Eye irritation: The compound could potentially irritate the eyes upon contact.

There is currently no scientific research available on the specific application of (2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone. Scientific databases such as PubChem [] and SciFinder do not contain any entries for this compound as of March 2024.

- Ethylthio group: This group can be a bioisostere of a hydroxyl group, meaning it can have similar biological properties but with potentially improved metabolic stability [].

- Piperidine ring: This ring structure is present in many biologically active molecules, including some FDA-approved drugs [].

- Propargyl group (prop-2-yn-1-yl): This group can be used as a linker or to participate in click chemistry reactions, which are useful for creating new molecules [].

The chemical reactivity of this compound can be analyzed through various types of reactions:

- Nucleophilic Substitution: The presence of the ethylthio group can participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, allowing for further functionalization.

- Reactions Involving the Piperidine Ring: The piperidine moiety may engage in reactions typical for amines, such as acylation or alkylation.

These reactions are facilitated by specific conditions and catalysts, often involving enzymes in biological systems, which enhance the rate and specificity of the transformations

The biological activity of this compound is primarily determined by its structural features, which influence its interaction with biological targets. It has been suggested that compounds with similar structures exhibit diverse pharmacological effects, including: Biological assays are crucial for evaluating its pharmacological potential, often focusing on dose-response relationships to ascertain efficacy and safety profiles .

Synthesis of (2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone typically involves several steps:

- Formation of the Ethylthio Group: This can be achieved through the reaction of an appropriate phenol derivative with ethylthiol under acidic or basic conditions.

- Piperidine Derivative Synthesis: The piperidine ring can be synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.

- Final Coupling Reaction: The final product can be obtained by coupling the piperidine derivative with the ethylthio phenyl compound through a condensation reaction.

Each step requires careful optimization of conditions to maximize yield and purity .

The potential applications of this compound span various fields:

- Pharmaceutical Industry: Due to its possible bioactivity, it may serve as a lead compound for drug development targeting infections or neurological disorders.

- Chemical Research: It can be utilized as a building block in organic synthesis for creating more complex molecules.

Research into its bioactivity and therapeutic potential continues to expand its application scope .

Interaction studies are essential to understanding how this compound affects biological systems. These studies often involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.

- In Vitro Assays: Testing for effects on cell viability, proliferation, or specific biochemical pathways.

Such studies help elucidate mechanisms of action and potential therapeutic uses .

Several compounds exhibit structural similarities to (2-(Ethylthio)phenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone, including:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1. 4-(Ethoxycarbonyl)-N-(pyridin-3-yl)benzamide | Ethoxycarbonyl group, pyridine | Anticancer |

| 2. N-(4-Ethoxyphenyl)-N'-(prop-2-enoyl)urea | Ethoxyphenyl group | Antimicrobial |

| 3. 1-(4-Ethoxyphenyl)-3-(prop-2-enoyl)urea | Similar urea linkage | Antiviral |

These compounds share similar functional groups or structural motifs that may confer comparable biological activities, yet each possesses unique characteristics that influence their specific interactions and effects .